Product packaging for GSK-J2 sodium salt(Cat. No.:)

GSK-J2 sodium salt

Cat. No.: B2356870
M. Wt: 412.4 g/mol
InChI Key: LFPRQFGWKMRKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Lysine (B10760008) Demethylases (KDMs)

Histone lysine demethylases (KDMs) are a diverse group of enzymes responsible for removing methyl groups from lysine residues on histone proteins. This dynamic process, along with histone methylation, acetylation, ubiquitination, and phosphorylation, contributes to the intricate regulation of gene expression. frontiersin.orgcsic.es KDMs are broadly categorized into two subclasses: FAD-dependent demethylases (e.g., KDM1A/LSD1) and Jumonji C (JmjC) domain-containing demethylases (JMJD). encyclopedia.pub

The JmjC domain-containing KDMs constitute a large family of over twenty proteins, further subdivided into KDM2-7 subfamilies. encyclopedia.pub These enzymes are non-heme iron(II) and 2-oxoglutarate (α-ketoglutarate or 2OG)-dependent oxygenases. nih.gov They require Fe(II) and α-ketoglutarate as cofactors for their catalytic activity, which involves the oxidative demethylation of methylated lysine residues. encyclopedia.pubnih.govfrontiersin.org JmjC KDMs can demethylate mono-, di-, and tri-methylated lysines on histone H3 (at positions like K4, K9, K27, and K36) and histone H4, as well as non-histone proteins, influencing gene activation or repression. encyclopedia.pubnih.govresearchgate.net

The KDM6 subfamily of JmjC demethylases is particularly significant, comprising three members: KDM6A (also known as UTX), KDM6B (also known as JMJD3), and UTY. frontiersin.orgmdpi.comcsic.es Both KDM6A and KDM6B are known to catalyze the demethylation of di- and tri-methylated histone H3 lysine 27 (H3K27me2/3). frontiersin.orgplos.orgresearchgate.net These enzymes play crucial roles in various biological processes, including cell differentiation, embryonic development, the inflammatory response, and cancer. frontiersin.orgresearchgate.netglpbio.combertin-bioreagent.comnih.gov For instance, JMJD3 is highly regulated during the differentiation of embryonic stem cells (ESCs) to a neural lineage and is essential for neuronal commitment. csic.es UTX is also required for the activation of homeotic genes and is part of the MLL2/MLL3 H3K4 methyltransferase complexes, suggesting a concerted mechanism for gene activation. plos.orgnih.gov While KDM6A and KDM6B possess catalytic activity, UTY, a homolog of UTX, does not appear to be catalytically active. csic.esplos.org

Fundamental Role of Histone H3 Lysine 27 (H3K27) Demethylation in Transcriptional Regulation

Trimethylation of histone H3 at lysine 27 (H3K27me3) is a well-characterized epigenetic mark strongly associated with transcriptional repression and the formation of heterochromatic regions. csic.esplos.orgwikipedia.org This repressive mark is primarily established by the Polycomb repressive complex 2 (PRC2). nih.govplos.orgwikipedia.org The active removal of H3K27me3 by H3K27 demethylases, such as JMJD3 and UTX, is crucial for the re-activation of Polycomb-silenced genes during developmental transitions or in response to internal and external stimuli. csic.es The balance between H3K27 methylation and demethylation is vital for regulating genes that determine cell differentiation and proliferation, and its dysregulation is frequently observed in various cancers. nih.gov For example, JMJD3 activates bivalent gene transcription by demethylating H3K27me3 and promoting transcriptional elongation. nih.gov

Rational Design and Application of Epigenetic Modifiers as Research Tools

The dynamic nature of epigenetic modifications and their involvement in disease development have made epigenetic enzymes attractive targets for research and therapeutic intervention. encyclopedia.pubresearchgate.net Rational design principles are employed to develop small-molecule epigenetic modifiers that can precisely control the activity of these enzymes. frontiersin.orgresearchgate.netgoogle.com These modifiers, including histone lysine demethylase (HKDM) inhibitors, serve as invaluable chemical tools to elucidate the functional roles of specific epigenetic enzymes in cellular processes, disease mechanisms, and to validate potential drug targets. frontiersin.orgresearchgate.netgoogle.com By modulating chromatin structure, these compounds can activate silent genes or alter gene expression, providing insights into biological pathways. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N5NaO2 B2356870 GSK-J2 sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPRQFGWKMRKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Gsk J2 Sodium Salt: a Mechanistic Inactive Regio Isomer for Epigenetic Research

Genesis and Initial Characterization as an Inactive Counterpart to GSK-J1

The development of GSK-J2 sodium salt is intrinsically linked to the discovery of its active analogue, GSK-J1. The initial breakthrough came from a high-throughput screening of approximately two million compounds from the GlaxoSmithKline corporate collection, which aimed to identify inhibitors of the KDM6B (JMJD3) histone demethylase. researchgate.netnih.gov This effort led to the identification and optimization of GSK-J1 as the first potent and selective inhibitor of the KDM6 subfamily of H3K27 demethylases, which also includes KDM6A (UTX). nih.gov GSK-J1 demonstrated a half-maximum inhibitory concentration (IC50) of 60 nM against KDM6B. researchgate.netnih.gov

Recognizing the critical need for a proper negative control in biological studies, the regio-isomer GSK-J2 was developed. nih.gov GSK-J2 was designed to have analogous physicochemical properties to GSK-J1 but to be devoid of significant H3K27 demethylase inhibitory activity. researchgate.netnih.govnih.gov This characterization was confirmed experimentally, with GSK-J2 showing considerably weaker inhibition of JMJD3 (IC50 > 100 μM) compared to GSK-J1. researchgate.netnih.govrndsystems.com This profound difference in potency, despite the chemical similarity, established GSK-J2 as an ideal inactive counterpart for dissecting the specific cellular functions of KDM6 inhibition. researchgate.netnih.gov

Structural Basis of GSK-J2's Inactivity Towards KDM6 Demethylases

The dramatic difference in inhibitory activity between GSK-J1 and GSK-J2 stems from a subtle but crucial structural alteration. This difference is a classic example of how regio-isomerism can dictate biological function.

The primary mechanism of inhibition for GSK-J1 involves its ability to chelate the catalytic Fe(II) ion within the active site of KDM6 demethylases. biorxiv.orgresearchgate.net Co-crystallization studies have shown that the pyridyl-pyrimidine biaryl group of GSK-J1 forms a bidentate interaction with this essential metal cofactor. researchgate.netbiorxiv.org This metal chelation is critical for effective enzyme inhibition. researchgate.netbiorxiv.org

GSK-J2 is a pyridine (B92270) regio-isomer of GSK-J1, meaning the nitrogen atom within the pyridine ring is in a different position. researchgate.netnih.govbiorxiv.org Specifically, in GSK-J2, the pyridine nitrogen is at the 3-position, which spatially prevents it from forming the necessary bidentate chelation with the active site metal ion. researchgate.netnih.gov This inability to engage the catalytic metal is the direct cause of its dramatically reduced inhibitory capacity. biorxiv.orgresearchgate.net

A comparative analysis of the binding modes of GSK-J1 and GSK-J2 within the KDM6 active site illuminates the structural basis for their differential activity.

GSK-J1 (Active Analogue): Binds in a competitive manner with respect to the co-substrate α-ketoglutarate. nih.gov Its propanoic acid group mimics the binding of α-ketoglutarate, while the distinct pyridyl-pyrimidine moiety engages in a critical bidentate chelation of the catalytic Fe(II) ion. researchgate.netnih.gov This dual interaction anchors the molecule firmly in the active site, blocking its enzymatic function.

GSK-J2 (Inactive Regio-Isomer): While possessing the same core structure and physicochemical properties, the repositioning of the pyridine nitrogen atom prevents GSK-J2 from achieving the correct orientation for metal chelation. researchgate.netnih.govbiorxiv.org Though it may still occupy the active site, it cannot form the high-affinity interactions required for potent inhibition, leading to its classification as an inactive control. researchgate.netnih.gov

The following table summarizes the key comparative features:

FeatureGSK-J1This compound
Primary Target KDM6A (UTX) and KDM6B (JMJD3) medkoo.commedchemexpress.comServes as an inactive control rndsystems.commedkoo.com
Inhibitory Potency (JMJD3 IC50) ~60 nM researchgate.netnih.gov>100 µM researchgate.netnih.govrndsystems.com
Mechanism of Action Competitive inhibition via metal chelation nih.govLacks significant inhibitory activity medkoo.commedchemexpress.com
Key Structural Feature Pyridine ring allows bidentate metal chelation researchgate.netbiorxiv.orgPyridine regio-isomerism prevents metal chelation researchgate.netnih.govbiorxiv.org

Paradigmatic Utility of this compound as a Negative Control Compound

The deliberate design of GSK-J2 as a structurally similar but functionally inert molecule makes it an indispensable tool in the field of epigenetics. Its use is a cornerstone of rigorous experimental design when studying the effects of KDM6 inhibition.

When researchers use a chemical inhibitor like GSK-J1 (or its cell-permeable prodrug, GSK-J4) to study a biological process, any observed cellular effect could theoretically be due to the intended inhibition of the target (on-target effect) or an unintended interaction with other cellular proteins (off-target effect).

The use of GSK-J2 (or its prodrug, GSK-J5) is methodologically essential to resolve this ambiguity. biorxiv.org An ideal experiment involves comparing the effects of the active compound (GSK-J1/J4) with the inactive compound (GSK-J2/J5). If a biological outcome is observed with GSK-J1/J4 but not with GSK-J2/J5, it provides strong evidence that the effect is specifically due to the inhibition of KDM6 demethylases and not some other non-specific action of the chemical scaffold. researchgate.netnih.govfrontiersin.org

The utility of GSK-J2 extends to confirming that the observed phenomena are genuinely linked to epigenetic mechanisms. Cellular processes are complex, and introducing any small molecule can cause perturbations unrelated to its intended target, such as general toxicity or stress responses.

The following table details the comparative inhibitory concentrations that underpin GSK-J2's role as a negative control.

CompoundTargetIC50
GSK-J1 KDM6B (JMJD3) researchgate.netnih.gov60 nM researchgate.netnih.gov
GSK-J2 KDM6B (JMJD3) researchgate.netnih.gov> 100 µM researchgate.netnih.gov
GSK-J2 KDM6A (UTX) medchemexpress.comglpbio.com> 100 µM medchemexpress.comglpbio.com

Methodological Frameworks Employing Gsk J2 Sodium Salt in Cellular and Molecular Biology

Rigorous Controls in In Vitro Biochemical and Cell-Based Assays

In any assay, the inclusion of a negative control is fundamental to attribute the observed effects to the specific action of the compound under investigation. GSK-J2 sodium salt provides an ideal inactive control for in vitro studies due to its physicochemical similarity to GSK-J1, but with significantly reduced biological activity. nih.gov

Enzyme Activity Assays (e.g., Mass Spectrometry, AlphaLISA-based Assays)

Biochemical assays are crucial for determining the potency and selectivity of enzyme inhibitors. In the context of KDM6 demethylases, techniques like mass spectrometry and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are commonly used.

Mass spectrometry-based assays directly measure the demethylation of a histone peptide substrate by the enzyme. Studies have demonstrated that while GSK-J1 is a potent inhibitor of JMJD3, its regio-isomer GSK-J2 shows markedly weaker inhibition, with an IC50 value greater than 100 μM. nih.govresearchgate.net

AlphaLISA is a bead-based immunoassay that can be adapted to measure histone demethylase activity in a high-throughput format. bpsbioscience.com In these assays, the inhibition of KDM6B by various compounds has been quantified, highlighting the significant difference in potency between the active inhibitors and their inactive controls. For instance, in an AlphaLISA assay, GSK-J1 potently inhibits KDM6B, whereas GSK-J2 is substantially less active. researchgate.netresearchgate.net The cell-permeable prodrugs also show a similar pattern, with GSK-J4 exhibiting inhibitory activity, albeit less potent than GSK-J1, while GSK-J5 remains largely inactive. researchgate.net

Table 1: Inhibitory Potency of GSK Compounds against KDM6B in Biochemical Assays

CompoundAssay TypeTarget EnzymeIC50Reference
GSK-J1Mass SpectrometryJMJD3Potent Inhibition nih.gov
GSK-J2Mass SpectrometryJMJD3> 100 µM nih.gov
GSK-J1AlphaLISAKDM6BPotent Inhibition researchgate.net
GSK-J2AlphaLISAKDM6BWeak Inhibition researchgate.net
GSK-J4AlphaLISAKDM6B8.6 µM researchgate.net
GSK-J5AlphaLISAKDM6BWeak Inhibition researchgate.net

Assessment of Histone Methylation Status (e.g., H3K27me3 Immunostaining)

To confirm that the enzymatic inhibition observed in biochemical assays translates to a cellular effect, the methylation status of H3K27 is assessed within cells. Immunostaining is a powerful technique to visualize the levels and localization of specific histone modifications.

In cell-based assays, treatment with the active prodrug GSK-J4 leads to an increase in global H3K27me3 levels, which can be visualized by immunofluorescence. biologists.com For example, in HeLa cells engineered to overexpress JMJD3, GSK-J4 treatment prevents the JMJD3-induced loss of nuclear H3K27me3 staining. nih.govresearchgate.net In contrast, treatment with the inactive control, GSK-J5, at similar concentrations, does not affect the H3K27me3 levels. nih.gov This differential effect confirms that the observed increase in H3K27me3 is a direct consequence of KDM6 inhibition by GSK-J4 and not due to off-target or non-specific effects. Western blotting can also be used to quantify changes in total H3K27me3 levels, with studies consistently showing an increase upon GSK-J4 treatment, but not with GSK-J5. biologists.com

Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing)

Inhibition of KDM6 enzymes is expected to alter the expression of target genes. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq) are standard methods to quantify these changes.

In numerous studies, GSK-J5 has been used as a negative control to demonstrate the specificity of GSK-J4's effects on gene expression. For instance, in human primary macrophages stimulated with lipopolysaccharide (LPS), GSK-J4 significantly reduces the expression of a range of pro-inflammatory cytokines, including TNF-α. nih.govmedchemexpress.com Conversely, GSK-J5 has no such effect, indicating that the anti-inflammatory action of GSK-J4 is mediated through its inhibition of KDM6 activity. nih.govmedchemexpress.com

RNA-seq provides a global view of the transcriptomic changes induced by KDM6 inhibition. In studies on human Th17 cells and B cells, treatment with GSK-J4 resulted in significant alterations in the expression of genes related to immune function, metabolism, and cell cycle. pnas.orgaai.orgnih.gov The inclusion of GSK-J5 as a control in these experiments was crucial to demonstrate that these widespread transcriptional changes were not due to non-specific cellular stress or other off-target effects of the chemical scaffold. pnas.orgaai.orgnih.gov For example, in differentiating mouse embryonic stem cells, RNA-seq analysis revealed that GSK-J4 treatment led to the differential expression of over 300 genes, while the gene expression profile of GSK-J5-treated cells was similar to that of the DMSO-treated control cells. biologists.com

Table 2: Effect of GSK-J4 vs. GSK-J5 on Gene Expression in Human Primary Macrophages (LPS-stimulated)

Gene TargetTreatmentResultReference
TNF-αGSK-J4Significant reduction in expression nih.govmedchemexpress.com
TNF-αGSK-J5No effect on expression nih.govmedchemexpress.com
Pro-inflammatory Cytokines (multiple)GSK-J4Significant reduction in expression nih.gov
Pro-inflammatory Cytokines (multiple)GSK-J5No effect on expression nih.gov

Strategic Application in Preclinical In Vivo Investigations

The translation of in vitro findings to a whole-organism context requires well-designed in vivo studies. The use of appropriate controls is paramount in these complex systems to dissect the specific biological processes mediated by the target enzymes.

Utilization of Cell-Permeable Prodrug Analogs (e.g., GSK-J5) as Inactive Controls

The intrinsic polarity of the carboxylate group in GSK-J1 and GSK-J2 limits their ability to cross cell membranes. researchgate.net To overcome this, the ethyl ester prodrugs GSK-J4 and GSK-J5 were developed. bertin-bioreagent.comcaymanchem.comtocris.com These esters are more lipophilic, allowing them to penetrate cells, where they are rapidly hydrolyzed by intracellular esterases to release the active (GSK-J1) or inactive (GSK-J2) compound, respectively. researchgate.netbiorxiv.org The use of GSK-J5 as an inactive control in cellular and in vivo experiments is therefore a critical design element, ensuring that any observed phenotype is due to the intracellular generation of the KDM6 inhibitor and not the prodrug itself or its hydrolysis byproducts.

Experimental Design in Animal Models to Dissect KDM6-Mediated Biological Processes

In animal models of disease, comparing the effects of GSK-J4 to its inactive counterpart GSK-J5 allows researchers to specifically attribute the therapeutic or biological outcomes to the inhibition of KDM6 demethylases.

For example, in a mouse model of Entamoeba histolytica infection, the protective effects of serum amyloid A were shown to be dependent on H3K27 demethylase activity. asm.org Treatment of mice with GSK-J4, but not the inactive control GSK-J5, reversed the protective phenotype, demonstrating the specific involvement of KDM6 enzymes in this immune response. asm.org Similarly, in a mouse model of respiratory syncytial virus (RSV) infection, administration of GSK-J4 reduced the inflammatory response and immunopathology. aai.org The use of GSK-J5 as a control confirmed that these effects were specific to the inhibition of KDM6 activity. aai.org In studies of acute myeloid leukemia (AML), GSK-J4 treatment was shown to reduce the viability of drug-tolerant persister cells, while GSK-J5 had no effect, highlighting the potential of targeting KDM6 as a therapeutic strategy. nih.gov

These examples underscore the indispensable role of GSK-J5 as an in vivo negative control, enabling the rigorous dissection of KDM6-mediated biological processes in health and disease.

Contributions to Deciphering Epigenetic Control of Gene Expression Programs

The KDM6 family of enzymes, which includes KDM6A (UTX) and KDM6B (JMJD3), plays a pivotal role in gene activation by removing the repressive trimethylation marks from lysine (B10760008) 27 on histone H3 (H3K27me3). The development of the specific KDM6 inhibitor GSK-J1 and its cell-permeable derivative GSK-J4 has provided a powerful tool to probe this mechanism. Studies using these inhibitors have shown that blocking KDM6 activity leads to a global increase in H3K27me3 levels, resulting in the silencing of target gene expression programs.

In these controlled studies, GSK-J2 is used as an essential negative control. nih.govrndsystems.com Experiments consistently demonstrate that while GSK-J4 effectively suppresses the expression of specific genes by preventing H3K27 demethylation, treatment with the inactive isomer GSK-J2 elicits no such effect. This validates that the observed changes in gene expression are a direct consequence of KDM6 inhibition. For instance, in studies on macrophage activation, GSK-J4 prevents the loss of the repressive H3K27me3 mark at the promoter of inflammatory genes like TNFA, thereby blocking their transcription. medchemexpress.com In contrast, GSK-J2 does not inhibit the removal of this mark, confirming the specificity of the active compound. medchemexpress.com

Insights into Cellular Differentiation and Developmental Processes

Epigenetic remodeling is fundamental to cellular differentiation and development. The KDM6 demethylases are known to be critical regulators in these processes by activating lineage-specific gene expression programs. The use of GSK-J2 as a negative control has been instrumental in validating findings from studies that use GSK-J1/J4 to modulate these pathways.

The transition of human pluripotent stem cells (hPSCs) toward specific lineages, such as the neuroectoderm, requires precise epigenetic control. Research has indicated that the inhibition of KDM6 can influence this process. In studies investigating neuroectoderm commitment from hPSCs, the KDM6 inhibitor GSK-J1 was found to significantly enhance differentiation efficiency. researchgate.net Treatment with GSK-J1 led to an increased expression of neural markers like SOX1 and PAX6. researchgate.net While this specific study did not report the use of GSK-J2, its role as the established inactive control for GSK-J1 is crucial for interpreting such results, ensuring that the pro-neurogenic effect is due to specific KDM6 inhibition rather than other cellular mechanisms. nih.govthesgc.org

The zebrafish has emerged as a powerful model for studying regeneration, including the replacement of damaged sensory hair cells in the lateral line. This process relies on the proliferation and differentiation of supporting cells, a mechanism under tight epigenetic control.

In a key study, researchers used the KDM6 inhibitor GSK-J1 to investigate the role of H3K27 demethylation in hair cell regeneration. nih.gov To ensure the findings were specific to KDM6 inhibition, GSK-J2 was employed as the inactive control. frontiersin.orgnih.gov The results were definitive: larvae treated with GSK-J1 after hair cell damage showed a dramatic decrease in the number of regenerated hair cells and a suppression of supporting cell proliferation. frontiersin.orgnih.gov In stark contrast, larvae treated with the GSK-J2 control compound showed no significant difference in hair cell regeneration compared to the vehicle control group. frontiersin.orgnih.gov This demonstrates that H3K27 demethylase activity is essential for the proliferative regeneration of hair cells and validates the specific inhibitory effect of GSK-J1. nih.gov

Table 1: Effect of KDM6 Inhibition on Zebrafish Hair Cell Regeneration

Treatment GroupEffect on Supporting Cell ProliferationEffect on Hair Cell RegenerationConclusion
Control (DMSO)NormalNormalBaseline regeneration
GSK-J2 (Inactive Control)No significant effect frontiersin.orgnih.govNo significant effect frontiersin.orgnih.govConfirms scaffold has no off-target effects
GSK-J1 (Active Inhibitor)Significantly suppressed frontiersin.orgnih.govSignificantly reduced frontiersin.orgnih.govDemonstrates KDM6 activity is required for regeneration

Understanding the Epigenetic Landscape of Inflammatory Responses

KDM6 demethylases, particularly KDM6B (JMJD3), are rapidly induced by inflammatory stimuli and are critical for activating pro-inflammatory gene expression in immune cells like macrophages.

Upon activation by stimuli such as lipopolysaccharide (LPS), macrophages produce a suite of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). The seminal study on GSK-J1/J4 demonstrated that these inhibitors could potently modulate this response. nih.gov Treatment of human primary macrophages with the cell-permeable inhibitor GSK-J4 significantly attenuated the LPS-induced production of TNF-α and other key cytokines. tocris.comrndsystems.com

To validate that this anti-inflammatory effect was due to the specific inhibition of KDM6 demethylases, the study utilized GSK-J2 and its cell-permeable ester, GSK-J5, as negative controls. nih.govmedchemexpress.com The results showed that, unlike GSK-J4, neither GSK-J2 nor GSK-J5 had any significant effect on the production of pro-inflammatory cytokines in LPS-stimulated macrophages. medchemexpress.com This crucial control experiment confirmed that the chemical structure itself did not possess anti-inflammatory properties and that the observed effects of GSK-J4 were a direct result of its on-target activity against KDM6 enzymes. nih.govmedchemexpress.com

Table 2: Effect of KDM6 Inhibition on Cytokine Production in LPS-Stimulated Macrophages

Treatment GroupEffect on TNF-α ProductionEffect on H3K27me3 at TNFA Promoter
Control (LPS only)Strongly inducedMark is removed
GSK-J5/GSK-J2 (Inactive Control) + LPSNo significant inhibition medchemexpress.comMark is removed medchemexpress.com
GSK-J4 (Active Inhibitor) + LPSSignificantly inhibited medchemexpress.comtocris.comRemoval is prevented medchemexpress.com

Investigations into Epigenetic Dysregulation in Disease Contexts (Preclinical Research)

Given the central role of KDM6 demethylases in gene regulation, their dysregulation has been implicated in numerous diseases, including cancer and chronic inflammatory conditions. Preclinical research using GSK-J4 has explored the therapeutic potential of targeting these enzymes. In these studies, the inactive isomers GSK-J2 and GSK-J5 serve as indispensable controls to confirm that any therapeutic benefit is derived from specific KDM6 inhibition. For example, in preclinical models of rheumatoid arthritis, GSK-J4 was shown to block the production of TNF-α by macrophages derived from patients, whereas the inactive control GSK-J5 did not. medchemexpress.com This highlights the potential of KDM6 inhibitors as a targeted therapy and underscores the essential role of inactive controls like GSK-J2 in validating such findings.

Table 3: Key Molecules and Compounds

NameDescription
This compoundThe inactive isomer and negative control for GSK-J1. nih.govrndsystems.com
GSK-J1A potent, selective inhibitor of KDM6A and KDM6B histone demethylases. nih.govthesgc.org
GSK-J4The cell-permeable ethyl ester prodrug of GSK-J1. researchgate.nettocris.com
GSK-J5The cell-permeable ethyl ester prodrug of GSK-J2; used as an inactive control for GSK-J4. researchgate.netmedchemexpress.com
KDM6A (UTX)A histone demethylase that removes methyl groups from H3K27. nih.gov
KDM6B (JMJD3)A histone demethylase that removes methyl groups from H3K27, often induced by inflammatory stimuli. nih.gov
H3K27me3Trimethylation of lysine 27 on histone H3, a repressive epigenetic mark.
Lipopolysaccharide (LPS)A component of bacterial cell walls used to induce an inflammatory response in macrophages. tocris.com
Tumor Necrosis Factor-alpha (TNF-α)A key pro-inflammatory cytokine produced by macrophages. medchemexpress.com
SOX1An early marker for neuroectoderm differentiation. researchgate.net
PAX6A transcription factor crucial for neural development and a marker for neuroectoderm. researchgate.net

Role in Oncogenesis and Cancer Progression

The inhibition of KDM6 demethylases has emerged as a potential therapeutic strategy in various cancers. The use of the active inhibitor GSK-J4, validated by the lack of effect from its inactive control GSK-J5 (the prodrug of GSK-J2), has been instrumental in defining the role of KDM6 enzymes in oncogenesis.

Acute Myeloid Leukemia (AML): High expression of KDM6B (JMJD3) is associated with a poor prognosis in patients with AML. apexbt.com Studies using the KDM6B inhibitor GSK-J4 have demonstrated a significant anti-proliferative effect in AML cell lines and in primary cells isolated from patients. apexbt.comnih.gov Treatment with GSK-J4 leads to an increase in the global levels of the repressive H3K27me3 mark, induces apoptosis, and causes cell-cycle arrest. nih.govstemcell.com Mechanistically, GSK-J4 treatment was found to down-regulate key cancer-promoting genes, such as the HOX gene family, by increasing H3K27me3 enrichment at their transcription start sites. nih.gov Furthermore, in a human AML xenograft mouse model, administration of GSK-J4 attenuated disease progression, highlighting its therapeutic potential. apexbt.comnih.gov These effects were specific to the inhibition of KDM6, as validated by control experiments.

T-cell Acute Lymphoblastic Leukemia (T-ALL): Similar to AML, the inhibition of KDM6B with GSK-J4 has been shown to suppress the growth of T-ALL cell lines and primary patient cells. nih.gov The anti-leukemic effect is achieved by inducing cell cycle arrest and apoptosis. nih.gov This growth suppression correlates with increased H3K27me3 levels at repressed genes, confirming the on-target activity of the inhibitor. nih.gov In some contexts, GSK-J4 is also used to inhibit UTX (KDM6A) for potential therapeutic benefit in T-ALL. nih.gov Studies using GSK-J4 in human T-ALL cell lines (Jurkat, Loucy, and Peer) confirmed its ability to induce cell death, an effect not seen with control treatments. researchgate.net

Multiple Myeloma: KDM6 inhibition has shown potent anti-proliferative activity in multiple myeloma cell lines. biorxiv.org A recent study demonstrated that GSK-J4 is active across various myeloma cell lines, with EC50 values in the low- to sub-micromolar range. biorxiv.org In contrast, GSK-J5, the cell-permeable prodrug of the inactive GSK-J2, did not show anti-proliferative activity, confirming that the effect is dependent on KDM6 inhibition. biorxiv.org This suggests that KDM6 demethylases play a crucial role in the proliferation and survival of multiple myeloma cells.

Neuroblastoma: JMJD3 is highly expressed in neuroblastoma. researchgate.net Inhibition of JMJD3 with GSK-J4 has been shown to be advantageous in reducing the oncogenic properties of neuroblastoma cells. mdpi.com Specifically, treatment led to a reduction in the expression of the MYCN proto-oncogene, a key driver of this cancer. mdpi.com Additionally, GSK-J4 treatment can induce differentiation, endoplasmic reticulum stress, and apoptosis in neuroblastoma cell lines and reduce tumor growth in mouse xenograft models. stemcell.commdpi.com

Table 1: Research Findings on KDM6 Inhibition in Cancer Models Using GSK-J4 (Validated by GSK-J2/J5 Control)

Cancer TypeCell/Model SystemKey Findings with GSK-J4Mechanism of ActionReference
Acute Myeloid Leukemia (AML)Primary AML cells, AML cell lines (KG-1, Kasumi-1), Xenograft mouse modelInhibited cell proliferation and colony formation; induced apoptosis and cell cycle arrest; reduced tumor burden in vivo.Increased global H3K27me3 levels; downregulated HOX gene expression. apexbt.comnih.gov
T-cell Acute Lymphoblastic Leukemia (T-ALL)T-ALL cell lines (Jurkat, Loucy, Peer), Primary T-ALL cellsSuppressed cell growth; induced cell cycle arrest and apoptosis.Increased H3K27me3 levels at repressed gene promoters. nih.govresearchgate.net
Multiple MyelomaMultiple myeloma cell lines (e.g., JJN3)Potent anti-proliferative activity. Inactive control GSK-J5 showed no effect.Inhibition of KDM6 demethylase activity. biorxiv.org
NeuroblastomaNeuroblastoma cell lines, Xenograft mouse modelReduced cell viability; induced differentiation and apoptosis; reduced tumor growth in vivo.Reduced MYCN proto-oncogene expression; induced endoplasmic reticulum stress. stemcell.commdpi.com

Emerging Evidence in Other Preclinical Disease Models

The utility of GSK-J2-controlled studies extends beyond oncology, providing insights into the role of KDM6 demethylases in other physiological and pathological processes.

In the field of regenerative biology, a study on zebrafish lateral line neuromasts investigated the role of H3K27 demethylation in hair cell regeneration. nih.gov Treatment with the active KDM6 inhibitor GSK-J1 impaired hair cell regeneration. The use of GSK-J2 as an inactive control was crucial in demonstrating that this effect was specifically due to the inhibition of H3K27 demethylase activity. nih.gov

The initial characterization of the GSK-J1/J2/J4/J5 compound family was performed in the context of inflammation. nih.gov In human primary macrophages, the active inhibitor GSK-J4 significantly reduced the lipopolysaccharide (LPS)-induced expression of numerous pro-inflammatory cytokines, including TNF-α. nih.gov The inactive isomer, GSK-J5, had no effect, confirming that the anti-inflammatory action was mediated through the inhibition of KDM6 demethylases. nih.govresearchgate.net These findings established a critical role for KDM6A/B in regulating inflammatory responses.

Table 2: Findings in Other Preclinical Models from GSK-J2 Controlled Studies

Disease/Process ModelModel SystemKey Findings with Active Inhibitor (GSK-J1/J4)Role of Inactive Control (GSK-J2/J5)Reference
InflammationHuman primary macrophagesInhibited LPS-induced production of pro-inflammatory cytokines (e.g., TNF-α).GSK-J5 had no effect, confirming the anti-inflammatory effect is on-target. nih.gov
Tissue RegenerationZebrafish lateral lineGSK-J1 impaired hair cell regeneration.GSK-J2, as an inactive control, did not impair regeneration, showing the effect is specific to KDM6 inhibition. nih.gov

Analytical Comparison of GSK-J2's Biological Inertness with the Bioactivity of GSK-J1 and GSK-J4

The discovery of GSK-J1 as the first selective and potent inhibitor of the KDM6 subfamily, which includes JMJD3 (KDM6B) and UTX (KDM6A), was a landmark achievement. nih.govnih.gov GSK-J1 demonstrates significant in vitro activity, with a half-maximum inhibitory concentration (IC50) of 60 nM for human JMJD3. nih.govthesgc.org However, its highly polar carboxylate group restricts its ability to permeate cell membranes, limiting its direct use in cellular assays. nih.govnih.govresearchgate.net To overcome this, a cell-permeable ethyl ester prodrug, GSK-J4, was developed. researchgate.netbiorxiv.org Following intracellular cleavage by esterases, GSK-J4 releases the active GSK-J1, enabling the study of KDM6 inhibition in cellular contexts. researchgate.netbiorxiv.org

In parallel, GSK-J2 was developed as a crucial negative control. nih.gov GSK-J2 is a regioisomer of GSK-J1, meaning it has the same chemical formula but a different arrangement of atoms. thesgc.orgbiorxiv.org This subtle structural difference, specifically in the pyridine (B92270) moiety, prevents GSK-J2 from effectively chelating the iron ion (Fe(II)) in the active site of the KDM6 enzyme. nih.govresearchgate.netbiorxiv.org Consequently, GSK-J2 exhibits significantly weaker inhibitory activity against KDM6 enzymes, with an IC50 value greater than 100 μM for human JMJD3. nih.govthesgc.orgbiorxiv.org This biological inertness, coupled with its similar physicochemical properties to GSK-J1, makes GSK-J2 an ideal inactive control for in vitro experiments. nih.govnih.gov

CompoundTargetIC50Cell Permeability
GSK-J1 KDM6A/UTX, KDM6B/JMJD360 nM (for JMJD3)Low
This compound KDM6A/UTX, KDM6B/JMJD3>100 μM (for JMJD3), 49 μM (for KDM6B)Low
GSK-J4 KDM6A/UTX, KDM6B/JMJD36.6 μM (for UTX), 8.6 μM (for JMJD3)High (prodrug of GSK-J1)
GSK-J5 KDM6A/UTX, KDM6B/JMJD3>100 μMHigh (prodrug of GSK-J2)

Indispensable Role in Structure-Activity Relationship (SAR) Studies for KDM6 Inhibitors

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. The comparative analysis of GSK-J1 and GSK-J2 has been instrumental in this regard for KDM6 inhibitors.

Probing Critical Pharmacophoric Elements for Demethylase Inhibition

The dramatic difference in activity between GSK-J1 and its regioisomer GSK-J2 underscores the critical importance of the specific arrangement of atoms for potent KDM6 inhibition. The key to GSK-J1's efficacy lies in its ability to form a bidentate interaction with the catalytic metal ion (Fe(II)) in the enzyme's active site. nih.govbiorxiv.org The specific positioning of the nitrogen atom in the pyridine ring of GSK-J1 is crucial for this chelation. researchgate.netbiorxiv.org In contrast, the altered geometry of the pyridine ring in GSK-J2 prevents this essential metal-binding interaction, rendering the molecule largely inactive. nih.govresearchgate.netbiorxiv.org This direct comparison provides unequivocal evidence for the pharmacophoric elements necessary for inhibiting KDM6 demethylase activity.

Guiding the Design of Novel and More Selective Chemical Probes

The insights gained from the GSK-J1/GSK-J2 pair have been invaluable in guiding the design of new and improved chemical probes. Understanding the precise structural requirements for KDM6 inhibition allows medicinal chemists to rationally design new molecules with enhanced potency and selectivity. By preserving the critical metal-chelating pharmacophore of GSK-J1 while modifying other parts of the molecule, researchers can explore new chemical space and develop novel inhibitors with different properties. For instance, the development of GSK-J3, a derivative of GSK-J1 designed for immobilization on sepharose beads, created a probe matrix for pull-down experiments to identify proteins that interact with KDM6 inhibitors. nih.gov

Development and Characterization of Analogues and Derivatives for Research Applications

The utility of the GSK-J1/GSK-J2 system extends beyond in vitro assays with the development of cell-permeable derivatives.

GSK-J5 as a Cell-Permeable Inactive Control for In Vivo and Cellular Studies

Just as GSK-J4 was created as a cell-permeable prodrug of GSK-J1, GSK-J5 was synthesized as the corresponding ethyl ester of GSK-J2. biorxiv.orgglpbio.com This makes GSK-J5 an ideal cell-permeable inactive control for in vivo and cellular studies. thesgc.orgglpbio.comapexbt.com Once inside the cell, GSK-J5 is hydrolyzed by intracellular esterases to release GSK-J2. glpbio.com Since GSK-J2 is inactive, any observed cellular effects from GSK-J4 that are not replicated by GSK-J5 can be more confidently attributed to the inhibition of KDM6 enzymes rather than off-target effects. nih.gov The use of GSK-J5 is therefore critical for validating that the cellular effects of GSK-J4 are a direct consequence of KDM6 inhibition. nih.gov

Conclusion

GSK-J2 sodium salt is a valuable chemical compound in epigenetic research, primarily functioning as a crucial negative control for the potent KDM6 demethylase inhibitor, GSK-J1. Its distinct lack of significant inhibitory activity against JMJD3 and UTX, despite its structural similarity to GSK-J1, makes it indispensable for ensuring the specificity and reliability of research findings related to H3K27 demethylation. By facilitating the precise attribution of biological effects to KDM6 inhibition, this compound supports robust experimental design, advancing our understanding of epigenetic regulation in health and disease, and aiding in the validation of epigenetic targets for drug discovery.

Compound Names and Pubchem Cids

Future Trajectories in Epigenetic Research Pertaining to Kdm6 Demethylases and Chemical Probes

Advancements in High-Throughput Screening and Chemical Genetics Leveraging Control Compounds

High-throughput screening (HTS) has become a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. In the context of KDM6 demethylases, HTS assays are designed to identify novel inhibitors. The inclusion of inactive control compounds like GSK-J2 in these screens is vital for validating initial "hits." By comparing the activity of a potential inhibitor to its inactive counterpart, researchers can filter out false positives that may arise from assay interference or other non-specific mechanisms.

Chemical genetics, a discipline that utilizes small molecules to perturb protein function, heavily relies on the availability of well-characterized chemical probes. The pairing of an active compound, such as GSK-J4 (a cell-permeable prodrug of GSK-J1), with its inactive control, GSK-J5 (a cell-permeable prodrug of GSK-J2), allows for precise dissection of cellular pathways regulated by KDM6 activity. caymanchem.com Any phenotypic differences observed between cells treated with GSK-J4 and those treated with GSK-J5 can be more confidently attributed to the inhibition of KDM6 demethylases. This approach has been instrumental in elucidating the roles of KDM6 enzymes in various biological processes, including inflammation and development. caymanchem.comnih.gov

CompoundTargetActivity
GSK-J1KDM6A (UTX) and KDM6B (JMJD3)Potent inhibitor medchemexpress.com
GSK-J2KDM6A (UTX) and KDM6B (JMJD3)Inactive isomer/Negative control medchemexpress.commedkoo.com
GSK-J4KDM6A (UTX) and KDM6B (JMJD3)Cell-permeable prodrug of GSK-J1
GSK-J5KDM6A (UTX) and KDM6B (JMJD3)Cell-permeable prodrug of GSK-J2 caymanchem.com

Strategies for Enhancing Selectivity and Potency of Epigenetic Modulators

A major challenge in the development of epigenetic probes is achieving high selectivity and potency for the target of interest. The Jumonji C (JmjC) domain, the catalytic core of KDM6 demethylases, shares structural similarities with other 2-oxoglutarate-dependent oxygenases, making the design of highly selective inhibitors difficult. nih.gov

Structure-activity relationship (SAR) studies are a key strategy for improving the properties of lead compounds. By systematically modifying the chemical structure of an inhibitor and assessing its impact on potency and selectivity, researchers can identify key chemical features required for optimal activity. For instance, the development of GSK-J1 involved extensive medicinal chemistry efforts to optimize its binding to the active site of KDM6B (JMJD3). nih.gov The pyridine (B92270) regio-isomer, GSK-J2, which shows significantly weaker inhibition of JMJD3 (IC50 > 100 μM), highlights the critical importance of the specific chemical scaffold for potent enzymatic inhibition. caymanchem.comnih.gov

Computational modeling and structure-based drug design are also powerful tools for enhancing inhibitor properties. By leveraging the crystal structure of the target enzyme in complex with an inhibitor, researchers can design new molecules with improved binding affinity and selectivity. The co-crystal structure of GSK-J1 bound to human JMJD3 has provided valuable insights into the molecular interactions that govern its inhibitory activity, paving the way for the rational design of next-generation KDM6 inhibitors. nih.gov

CompoundIC50 for JMJD3 (KDM6B)
GSK-J160 nM medchemexpress.comselleckchem.com
GSK-J2> 100 μM nih.govmedchemexpress.com

Persistent Importance of Rigorous Experimental Controls, including Inactive Isomers like GSK-J2, in Reproducible Epigenetic Science

The reproducibility of scientific findings is a cornerstone of the scientific method. In epigenetic research, where complex biological systems are often studied using chemical probes, the use of rigorous experimental controls is non-negotiable. Inactive isomers, such as GSK-J2, are indispensable tools for ensuring the validity of experimental results. medkoo.comrndsystems.com

GSK-J2 shares similar physicochemical properties with its active counterpart, GSK-J1, but lacks significant inhibitory activity against KDM6 demethylases. nih.gov This makes it an ideal negative control for in vitro and cell-based assays. caymanchem.comcaymanchem.com By demonstrating that a biological effect is observed with GSK-J1 (or its prodrug GSK-J4) but not with GSK-J2 (or its prodrug GSK-J5), researchers can confidently link the observed phenotype to the inhibition of KDM6 activity. This minimizes the risk of misinterpreting results that may be due to off-target effects or the general chemical properties of the compound.

The use of such well-defined control compounds is crucial for building a robust and reliable body of knowledge in the field of epigenetics. As our understanding of the intricate roles of KDM6 demethylases in health and disease continues to grow, the principled use of chemical probes and their corresponding inactive controls will remain essential for generating high-quality, reproducible data that can ultimately be translated into novel therapeutic strategies.

Q & A

Q. What is the primary application of GSK-J2 sodium salt in epigenetic research?

this compound is primarily used as a negative control compound in studies targeting the Jumonji C (JmjC) domain-containing histone demethylases, particularly JMJD3 (KDM6B) and UTX (KDM6A). Unlike its isomer GSK-J1, which is a potent inhibitor of H3K27me3/me2 demethylases (IC₅₀ = 60 nM for JMJD3), GSK-J2 exhibits minimal enzymatic inhibition (IC₅₀ > 100 µM). This functional distinction makes it critical for validating target specificity in experiments involving epigenetic modifiers .

Q. How should researchers design experiments to validate this compound as a negative control?

  • Dose-response comparison : Include parallel experiments with GSK-J1 (active inhibitor) and GSK-J2 at matched concentrations (e.g., 1–30 µM) to confirm lack of activity in the target assay.
  • Prodrug usage : For cellular studies, use the ester prodrug GSK-J5 (derived from GSK-J2) to ensure membrane permeability, as GSK-J2 itself may require prodrug conversion for intracellular delivery .
  • Selectivity validation : Pair with AlphaScreen assays to verify absence of off-target effects on related demethylases (e.g., KDM4, KDM5) or 2-oxoglutarate-dependent enzymes .

Q. What solubility and storage conditions are recommended for this compound?

this compound (molecular formula: C₂₂H₂₃N₅O₂·Na, MW: 411.43 g/mol) is typically dissolved in DMSO or aqueous buffers. Store lyophilized powder at 4–8°C, protected from light and moisture. For working solutions, avoid repeated freeze-thaw cycles to maintain stability .

Advanced Research Questions

Q. How can researchers address contradictory data in studies using this compound?

Contradictions often arise from differences in experimental conditions:

  • Enzyme assay parameters : Ensure consistent Fe²⁺ concentrations (replaces endogenous Fe²⁺ in JMJD3 catalytic sites) and 2-oxoglutarate (2-OG) levels, as these cofactors influence demethylase activity and inhibitor efficacy .
  • Cellular context : Variability in prodrug conversion efficiency (e.g., esterase activity in cell lines) may affect intracellular GSK-J2 bioavailability. Validate prodrug hydrolysis rates using LC-MS in your model system .
  • Off-target effects : Screen for unintended interactions with JARID1B/C (H3K4me3 demethylases), where GSK-J1 shows moderate inhibition (IC₅₀ ~1 µM), but GSK-J2 should remain inactive .

Q. What methodological strategies optimize this compound use in dose-response studies?

  • Concentration gradients : Use 10–100 µM ranges for GSK-J2 to rule out nonspecific effects at high doses. Compare with GSK-J1’s effective range (0.1–10 µM).
  • Time-course assays : Monitor demethylase activity over 24–72 hours, as delayed effects may occur due to prodrug metabolism.
  • Orthogonal validation : Confirm findings with genetic knockdown (e.g., siRNA targeting JMJD3/UTX) to distinguish pharmacological artifacts from true biological effects .

Q. How does this compound perform in in vivo models compared to in vitro systems?

In vivo applications are limited due to rapid clearance and instability of the prodrug GSK-J5. For preclinical studies:

  • Pharmacokinetics : Measure plasma half-life and tissue distribution of GSK-J5 metabolites.
  • Biomarker analysis : Use chromatin immunoprecipitation (ChIP) to assess H3K27me2/3 levels in target tissues, ensuring demethylase inhibition correlates with GSK-J1 but not GSK-J2 .

Key Methodological Recommendations

  • Control experiments : Always include GSK-J1 and untreated controls to benchmark inhibition efficacy.
  • Batch verification : Confirm compound purity (≥98% by HPLC) and activity in pilot assays, as lot-to-lot variability may impact reproducibility .
  • Data reporting : Disclose prodrug usage (GSK-J5 vs. GSK-J2), solvent (DMSO concentration), and cofactor conditions to enhance cross-study comparability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.